molecular formula C10H6Cl6N2O2 B13730528 Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro- CAS No. 4257-74-3

Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-

Cat. No.: B13730528
CAS No.: 4257-74-3
M. Wt: 398.9 g/mol
InChI Key: GMKLVPIWJUKZOO-UHFFFAOYSA-N
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Description

Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) is a chemical compound with the molecular formula C10H6Cl6N2O2. It is characterized by its unique structure, which includes two trichloroacetamide groups connected by a phenylene bridge. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) typically involves the reaction of p-phenylenediamine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) can be compared with other similar compounds, such as:

The unique structure of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) provides distinct reactivity and applications, setting it apart from other related compounds.

Properties

CAS No.

4257-74-3

Molecular Formula

C10H6Cl6N2O2

Molecular Weight

398.9 g/mol

IUPAC Name

2,2,2-trichloro-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20)

InChI Key

GMKLVPIWJUKZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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